N-(3-acetylphenyl)oxolane-2-carboxamide
Description
N-(3-Acetylphenyl)oxolane-2-carboxamide is a synthetic organic compound featuring a tetrahydrofuran (oxolane) ring linked via a carboxamide group to a 3-acetylphenyl substituent. The acetyl group at the meta position of the phenyl ring and the oxolane moiety define its structural uniqueness.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-(3-acetylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H15NO3/c1-9(15)10-4-2-5-11(8-10)14-13(16)12-6-3-7-17-12/h2,4-5,8,12H,3,6-7H2,1H3,(H,14,16) |
InChI Key |
UWDFEVOJJPJGLF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds Sharing the Oxolane-2-Carboxamide Group
(a) Tetrahydrofuranyl Fentanyl (THF-F)
- Structure : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide .
- Key Differences :
- THF-F contains a piperidine-phenylethyl opioid backbone, whereas N-(3-acetylphenyl)oxolane-2-carboxamide lacks this moiety.
- The phenyl group in THF-F is substituted with a piperidinyl group, contrasting with the acetylphenyl group in the target compound.
- The absence of the opioid backbone in this compound likely eliminates such activity, though empirical data are needed.
(b) N-(5-Propyl-1,3,4-Thiadiazol-2-yl)oxolane-2-carboxamide
- Structure : Features a thiadiazole ring instead of an acetylphenyl group .
- Physicochemical Comparison :
- Functional Impact : The thiadiazole group enhances heterocyclic rigidity and may influence bioavailability compared to the acetylphenyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
